Cas no 112277-40-4 (5-amino-1-methyl-1H-imidazole-4-carboxylic acid)
5-amino-1-methyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-carboxylicacid, 5-amino-1-methyl-
- 1H-Imidazole-4-carboxylicacid,5-amino-1-methyl-(9CI)
- 5-amino-1-methylimidazole-4-carboxylic acid
- 5-AMINO-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
- 112277-40-4
- 5-AMINO-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLICACID
- SCHEMBL5433650
- A934441
- AKOS004121001
- EN300-128395
- DTXSID50365116
- 5-amino-1-methyl-1H-imidazole-4-carboxylic acid
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- Inchi: 1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10)
- InChI Key: IFTRCZCLLFSZHS-UHFFFAOYSA-N
- SMILES: OC(C1=C(N)N(C)C=N1)=O
Computed Properties
- Exact Mass: 141.053826475g/mol
- Monoisotopic Mass: 141.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- PSA: 81.14000
- LogP: 0.28170
5-amino-1-methyl-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11214-5g |
5-amino-1-methylimidazole-4-carboxylic Acid |
112277-40-4 | 95% | 5g |
$1683 | 2023-09-07 | |
| Chemenu | CM486100-1g |
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 95% | 1g |
$522 | 2023-01-04 | |
| Enamine | EN300-128395-0.05g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 0.05g |
$959.0 | 2023-05-25 | ||
| Enamine | EN300-128395-0.1g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 0.1g |
$1005.0 | 2023-05-25 | ||
| Enamine | EN300-128395-0.25g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 0.25g |
$1051.0 | 2023-05-25 | ||
| Enamine | EN300-128395-0.5g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 0.5g |
$1097.0 | 2023-05-25 | ||
| Enamine | EN300-128395-1.0g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 1g |
$1142.0 | 2023-05-25 | ||
| Enamine | EN300-128395-2.5g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 2.5g |
$2240.0 | 2023-05-25 | ||
| Enamine | EN300-128395-5.0g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 5g |
$3313.0 | 2023-05-25 | ||
| Enamine | EN300-128395-10.0g |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid |
112277-40-4 | 10g |
$4914.0 | 2023-05-25 |
5-amino-1-methyl-1H-imidazole-4-carboxylic acid Suppliers
5-amino-1-methyl-1H-imidazole-4-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5-amino-1-methyl-1H-imidazole-4-carboxylic acid
5-Amino-1-Methyl-1H-Imidazole-4-Carboxylic Acid: A Comprehensive Overview
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid, also known by its CAS number 112277-40-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule is characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an amino group at position 5 and a methyl group at position 1 adds unique functional diversity to the molecule, making it a versatile building block for various applications.
The synthesis of 5-amino-1-methyl-1H-imidazole-4-carboxylic acid has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the importance of this compound in contemporary chemical research.
In terms of applications, 5-amino-1-methyl-1H-imidazole-4-carboxylic acid has found utility in drug design, particularly in the development of anti-inflammatory and anticancer agents. Its ability to act as a precursor for bioactive molecules has made it a valuable intermediate in pharmaceutical chemistry. Recent studies have highlighted its potential as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have demonstrated that derivatives of this compound can modulate the activity of histone deacetylases (HDACs), which are implicated in various cancers.
Beyond pharmacology, this compound has also gained attention in materials science due to its ability to form coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as coordinating sites, enabling the formation of stable structures with metal ions. Recent investigations have explored its use in creating MOFs with applications in gas storage, catalysis, and sensing technologies. These findings suggest that 5-amino-1-methyl-1H-imidazole-4-carboxylic acid could play a pivotal role in advancing next-generation materials.
The structural versatility of 5-amino-1-methyl-1H-imidazole-4-carboxylic acid also makes it an attractive candidate for use in bioconjugation and click chemistry. Its carboxylic acid group can be readily modified to introduce various functionalities, such as fluorophores or targeting ligands. This adaptability has led to its incorporation into biosensors and imaging agents, where it serves as a key component in enhancing specificity and sensitivity.
In conclusion, 5-amino-1-methyl-1H-imidazole-4-carboxylic acid, with its unique chemical properties and diverse functional groups, continues to be a focal point in scientific research. Its applications span multiple disciplines, from drug discovery to materials engineering, reflecting its broad utility across the chemical sciences. As ongoing studies uncover new potential uses and improved synthetic methodologies emerge, this compound is poised to remain at the forefront of innovation for years to come.
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